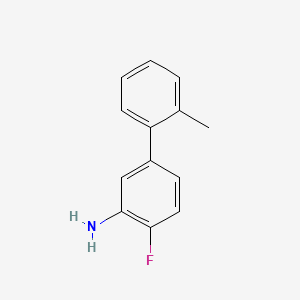

4-Fluoro-2'-methylbiphenyl-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

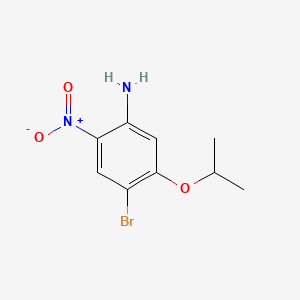

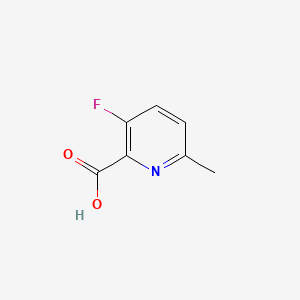

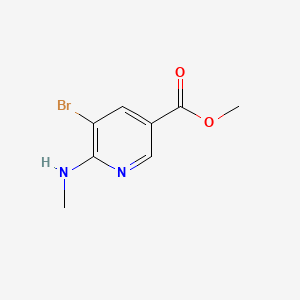

4-Fluoro-2’-methylbiphenyl-3-amine is an organic compound with the chemical formula C13H12FN1. This compound belongs to the class of arylamines and is a derivative of biphenyl1. It is a versatile compound with many applications in organic synthesis as a building block for more complex molecules1.

Synthesis Analysis

The synthesis of 4-Fluoro-2’-methylbiphenyl-3-amine is a four-step process1. The first step involves the conversion of benzene into bromobenzene. The second step involves coupling the bromobenzene with the methyl group to form 2’-methylbiphenyl-3-bromide. The third step involves replacing the bromine with a fluorine group using a suitable fluorinating agent. The final step involves reduction of the nitro group to the amine group using a suitable reducing agent1.

Molecular Structure Analysis

The molecular formula of 4-Fluoro-2’-methylbiphenyl-3-amine is C13H12FN1. The InChI key is ZIRWLOMIDJYKHE-UHFFFAOYSA-N1. The compound is a derivative of biphenyl containing the fluorine and methyl group at different positions1.

Chemical Reactions Analysis

The compound is used extensively in scientific experiments1. However, specific chemical reactions involving 4-Fluoro-2’-methylbiphenyl-3-amine are not mentioned in the search results.

Physical And Chemical Properties Analysis

4-Fluoro-2’-methylbiphenyl-3-amine is a white crystalline solid with a melting point of 105-106°C1. It has a molecular weight of 211.26 g/mol1. The compound is slightly soluble in water, but it is soluble in most organic solvents such as ethanol, methanol, chloroform, and ethyl acetate1. It has a boiling point of 357°C at 760 mmHg1.科学的研究の応用

Antitumor Properties and Drug Delivery

- 4-Fluoro-2'-methylbiphenyl-3-amine derivatives have shown promise in antitumor activities, particularly in the context of benzothiazole compounds. These compounds exhibit selective and potent antitumor properties in vitro and in vivo. The antitumor mechanism involves biotransformation by cytochrome P450 1A1 to active metabolites, with metabolic inactivation being mitigated by strategic substitution of hydrogen with fluorine atoms. Furthermore, amino acid conjugation has been used to improve the pharmacokinetic properties of these compounds, such as enhancing water solubility and chemical stability (Bradshaw et al., 2002).

Crystal Structure and Synthesis Optimization

- The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, closely related to 4-Fluoro-2'-methylbiphenyl-3-amine, has been synthesized and analyzed for its crystal structure. This compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines, highlighting its potential in cancer treatment. The synthesis involves condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, indicating a methodological approach for constructing similar compounds for research and therapeutic applications (Hao et al., 2017).

Safety And Hazards

Specific safety and hazard information for 4-Fluoro-2’-methylbiphenyl-3-amine was not found in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

将来の方向性

The future directions of 4-Fluoro-2’-methylbiphenyl-3-amine are not explicitly mentioned in the search results. However, given its utility in organic synthesis, it may continue to find use in the synthesis of more complex molecules1.

Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to specific scientific literature or material safety data sheets.

特性

IUPAC Name |

2-fluoro-5-(2-methylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWLOMIDJYKHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2'-methylbiphenyl-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([4-(4-BROMOPHENYL)OXAN-4-YL]METHYL)CYCLOPROPANAMINE](/img/no-structure.png)

![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)